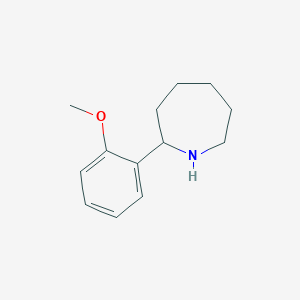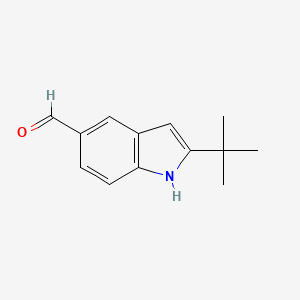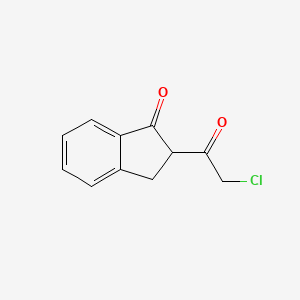![molecular formula C8H8F3N3 B11895701 7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1260816-21-4](/img/structure/B11895701.png)
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both a pyridine and a pyrazine ring fused together. The trifluoromethyl group attached to the seventh position of the pyrazine ring imparts unique chemical properties to the compound, making it of significant interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate in the presence of ethanol. The reaction mixture is heated to 58°C, and the pH is adjusted to 6 using sodium hydroxide. The resulting product is then treated with trifluoroacetic anhydride and chlorobenzene, followed by refluxing with methanesulfonic acid .
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized to ensure high yield and purity. The process involves the use of readily available starting materials and efficient reaction conditions to minimize by-products. The final product is purified through crystallization and filtration techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 1,2,3-Triazolo[4,5-b]pyrazine
- 1,2,3-Triazolo[4,5-c]pyridazine
Uniqueness
7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to its specific trifluoromethyl substitution and the fused pyridine-pyrazine ring system. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1260816-21-4 |
|---|---|
Molecular Formula |
C8H8F3N3 |
Molecular Weight |
203.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)5-3-6-7(14-4-5)13-2-1-12-6/h3-4,12H,1-2H2,(H,13,14) |
InChI Key |
CBVYACFZKQZJGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(N1)C=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11895638.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11895654.png)
![Ethyl 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11895656.png)
![2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)




![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)



